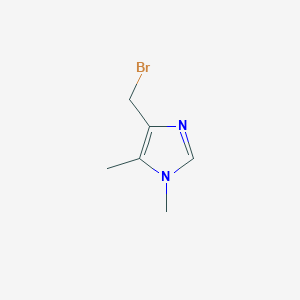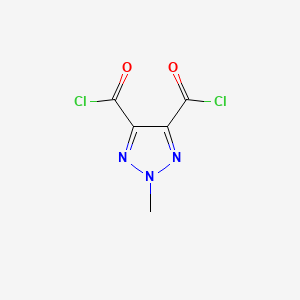
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole-4,5-dicarbonitrile with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions are the corresponding substituted triazoles, where the chlorine atoms are replaced by the nucleophiles used in the reaction .
科学的研究の応用
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .
類似化合物との比較
Similar Compounds
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile: This compound is a precursor to 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride and shares similar chemical properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two reactive chlorine atoms. This makes it a versatile intermediate for further chemical modifications and applications .
特性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC名 |
2-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-8-2(4(6)11)3(9-10)5(7)12/h1H3 |
InChIキー |
SPURMLZNWMHNAQ-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
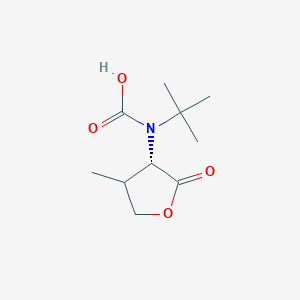
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

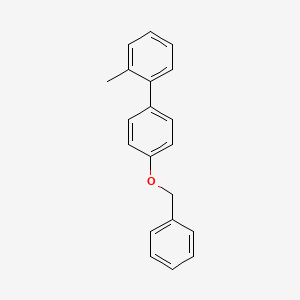
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
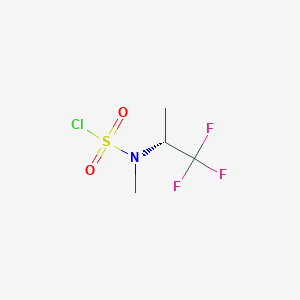
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
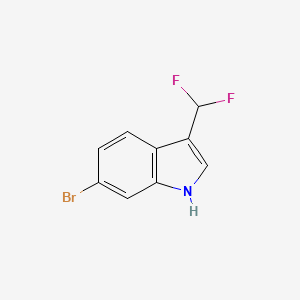
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)

